2-(3-Pyridyl)-4-pentyn-2-ol
Overview
Description
2-(3-Pyridyl)-4-pentyn-2-ol is an organic compound that features a pyridine ring attached to a pentynol chain
Mechanism of Action
Target of Action
Compounds with a pyridyl group, such as n′-phenyl pyridylcarbohydrazides, have been found to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding, carbon hydrogen bonding, π-alkyl, amide-π stacking, and f–n and f–h interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect the citric acid cycle by inhibiting sdh . This inhibition can disrupt the energy production in cells, leading to various downstream effects.
Result of Action
Inhibition of sdh, as seen with similar compounds, can lead to disruption of energy production in cells, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridyl)-4-pentyn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromopyridine and propargyl alcohol.
Grignard Reaction: 3-bromopyridine is reacted with magnesium in anhydrous ether to form the Grignard reagent, 3-pyridylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with propargyl alcohol to yield this compound.
The reaction conditions generally involve maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyridyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
Oxidation: 2-(3-Pyridyl)-4-pentyn-2-one.
Reduction: 2-(3-Pyridyl)-4-penten-2-ol or 2-(3-Pyridyl)-4-pentanol.
Substitution: Various substituted pyridyl derivatives depending on the substituent used.
Scientific Research Applications
2-(3-Pyridyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(3-Pyridyl)ethanol: Similar structure but lacks the alkyne group.
4-Pyridylmethanol: Contains a pyridine ring but with a different substitution pattern.
2-(3-Pyridyl)acetylene: Similar alkyne group but lacks the hydroxyl group.
Uniqueness
2-(3-Pyridyl)-4-pentyn-2-ol is unique due to the presence of both a pyridine ring and an alkyne group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-pyridin-3-ylpent-4-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-6-10(2,12)9-5-4-7-11-8-9/h1,4-5,7-8,12H,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQPOOSNURAQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261594 | |
Record name | α-Methyl-α-2-propyn-1-yl-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89242-76-2 | |
Record name | α-Methyl-α-2-propyn-1-yl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89242-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-α-2-propyn-1-yl-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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